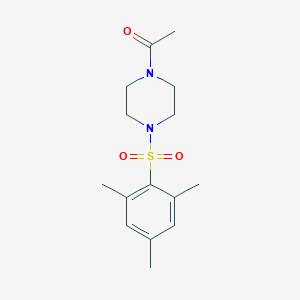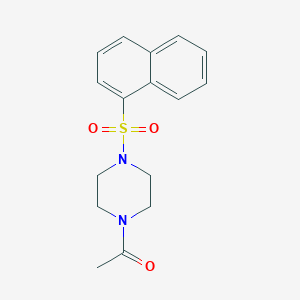
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects.
Zukünftige Richtungen
Future research on 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for the treatment of various diseases. Other potential future directions could include the development of new synthesis methods and the exploration of its potential applications in other areas of scientific research.
In conclusion, 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound that has been studied for its potential applications in scientific research. It has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects. Future research could focus on further elucidating its mechanism of action and exploring its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been achieved using several methods. One method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 6-methyl-2-pyridinecarboxamide in the presence of a base. Another method involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 6-methyl-2-pyridine in the presence of a base, followed by reaction with ammonia. Both methods result in the formation of 2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been studied for its potential applications in scientific research. One area of research has been in the development of new drugs for the treatment of various diseases. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
2,5-dimethoxy-4-methyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Molekularformel |
C15H18N2O4S |
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-methyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N2O4S/c1-10-8-13(21-4)14(9-12(10)20-3)22(18,19)17-15-7-5-6-11(2)16-15/h5-9H,1-4H3,(H,16,17) |
InChI-Schlüssel |
ZBTISTFNBCDLIX-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Kanonische SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Acetyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B273179.png)
![1-Acetyl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B273181.png)
![1-Acetyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273184.png)


![2-[(4-Acetyl-1-piperazinyl)sulfonyl]-4-bromophenyl methyl ether](/img/structure/B273201.png)


![2,5-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B273238.png)




